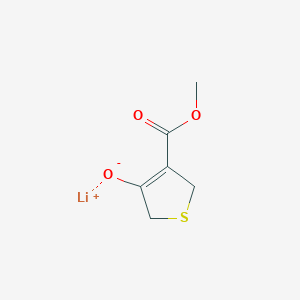

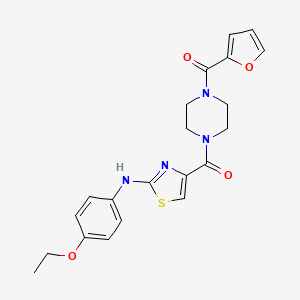

![molecular formula C12H18N4O B2555211 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide CAS No. 1795443-37-6](/img/structure/B2555211.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide” is a compound that contains an imidazole and pyrazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole is a five-membered heterocycle that constitutes a class of compounds particularly useful in organic synthesis . The presence of these nuclei in pharmacological agents of diverse therapeutic categories have proved the pharmacological potential of the imidazole and pyrazole moieties .

Synthesis Analysis

The synthesis of imidazole and pyrazole derivatives involves a variety of methods and synthetic analogues . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Pyrazoles are one of the most studied groups of compounds among the azole family .Molecular Structure Analysis

The molecular structure of “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide” is characterized by the presence of an imidazole and a pyrazole ring. Imidazole is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involving “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide” could involve the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Applications De Recherche Scientifique

Anticancer Agents

The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents has been a significant breakthrough . Researchers have explored this scaffold as a core backbone for developing covalent inhibitors. Compound I-11, derived from imidazo[1,2-a]pyridine, has shown promise as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells. Its effects were validated through cellular, biochemical, and molecular docking experiments. This highlights the compound’s potential for treating intractable cancers.

Improved Solubility in Drug Design

Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has led to the synthesis of an isostere of the indolyl drug pruvanserin. By substituting the indole ring with a 1H-imidazo[1,2-b]pyrazole, researchers achieved significantly improved solubility in aqueous media . This finding underscores the compound’s relevance in drug design and formulation.

BTK Inhibitors for Autoimmune Diseases

Imidazo[1,2-b]pyridazine-based compounds, including derivatives of our compound of interest, have shown potential as BTK (Bruton’s tyrosine kinase) inhibitors for autoimmune diseases . These inhibitors play a crucial role in modulating immune responses and may offer therapeutic benefits in conditions like rheumatoid arthritis.

Antimicrobial Activity

Novel imidazole derivatives, including those related to our compound, exhibit antimicrobial activity. Testing against bacteria and fungi has revealed zones of inhibition, indicating their potential as antibacterial and antifungal agents .

Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine serves as a versatile scaffold in organic synthesis and drug development. Researchers have explored its reactivity and multifarious biological activity . This scaffold’s flexibility makes it valuable for creating diverse compounds with therapeutic potential.

Histidine and Purine Analogues

Imidazole is a core component of natural products such as histidine and purine. Its presence in DNA-based structures underscores its biological significance. Researchers continue to investigate imidazole-containing compounds for various applications.

The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazole Derivatives Recent advances in development of imidazo[1,2-a]pyrazine

Orientations Futures

The future directions for the study of “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. It could also involve the development of new drugs based on this compound, given the broad range of pharmacological activities of imidazole and pyrazole derivatives .

Propriétés

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c1-12(2,3)11(17)13-6-7-15-8-9-16-10(15)4-5-14-16/h4-5,8-9H,6-7H2,1-3H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZDXSNBVKFTMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1C=CN2C1=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pivalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

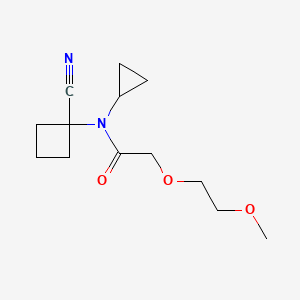

![ethyl 3-carbamoyl-2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2555132.png)

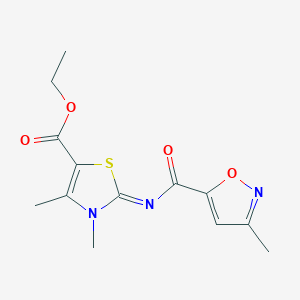

![1-(3-Nitrophenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2555137.png)

![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2555139.png)

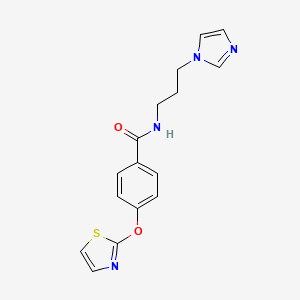

![methyl 2-(2-(naphthalen-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2555143.png)

![1-Methylbicyclo[2.1.1]hexan-2-one](/img/structure/B2555151.png)